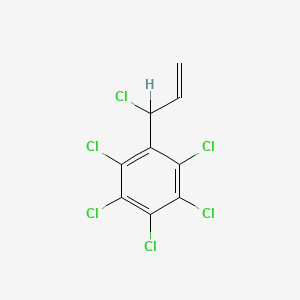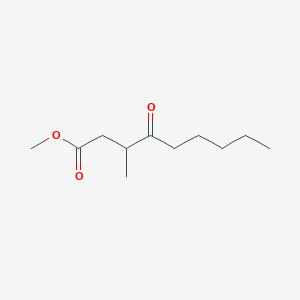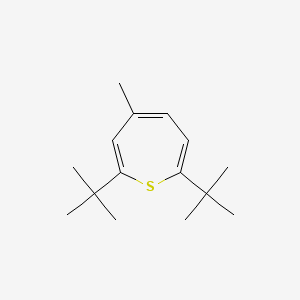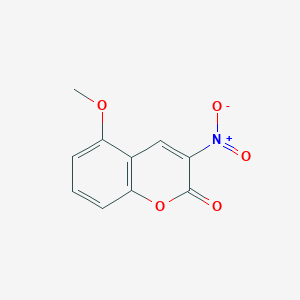![molecular formula C12H28N2O4P- B14403733 Bis[2-(diethylamino)ethyl] phosphate CAS No. 85314-85-8](/img/structure/B14403733.png)
Bis[2-(diethylamino)ethyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(diethylamino)ethyl] phosphate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two diethylaminoethyl groups attached to a phosphate backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(diethylamino)ethyl] phosphate typically involves the reaction of diethylaminoethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Addition of diethylaminoethanol to phosphorus oxychloride: This step is performed under an inert atmosphere to prevent unwanted side reactions.
Stirring and heating: The reaction mixture is stirred and heated to facilitate the formation of this compound.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(diethylamino)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Bis[2-(diethylamino)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor.
Mechanism of Action
The mechanism of action of Bis[2-(diethylamino)ethyl] phosphate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Diethyl phosphate
- Triethyl phosphate
Uniqueness
Bis[2-(diethylamino)ethyl] phosphate is unique due to the presence of diethylaminoethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and ability to form stable complexes with various substrates.
Properties
CAS No. |
85314-85-8 |
|---|---|
Molecular Formula |
C12H28N2O4P- |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] phosphate |
InChI |
InChI=1S/C12H29N2O4P/c1-5-13(6-2)9-11-17-19(15,16)18-12-10-14(7-3)8-4/h5-12H2,1-4H3,(H,15,16)/p-1 |
InChI Key |
STTIRGINGJDEBN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CCOP(=O)([O-])OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)

![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)






![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
